(S)-4-(1-Hydroxyethyl)benzaldehyde is an organic compound characterized by the molecular formula and a molecular weight of approximately 150.17 g/mol. This compound features a benzaldehyde moiety with a hydroxyethyl substituent at the para position, making it a member of the hydroxylated benzaldehyde family. The presence of both an aldehyde group and a hydroxy group allows for diverse chemical reactivity and potential biological activities, which are of significant interest in medicinal chemistry and organic synthesis .
Research indicates that (S)-4-(1-Hydroxyethyl)benzaldehyde exhibits potential biological activities, including:
The synthesis of (S)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods:
In industrial settings, catalytic hydrogenation processes may be employed for large-scale production, optimizing yield and purity through advanced catalytic systems.
(S)-4-(1-Hydroxyethyl)benzaldehyde has diverse applications across various fields:
Interaction studies involving (S)-4-(1-Hydroxyethyl)benzaldehyde focus on its reactivity with biological molecules. Notable interactions include:
Several compounds share structural similarities with (S)-4-(1-Hydroxyethyl)benzaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Hydroxybenzaldehyde | Hydroxylated benzaldehyde | Lacks hydroxyethyl group; used as a plant metabolite. |
| 3-Hydroxybenzaldehyde | Hydroxylated benzaldehyde | Hydroxyl group at the meta position; different reactivity profile. |
| 2-Hydroxybenzaldehyde | Hydroxylated benzaldehyde | Hydroxyl group at the ortho position; distinct biological activity. |
| Benzyl alcohol | Alcohol | Lacks an aldehyde group; primarily used as a solvent and in personal care products. |
The unique aspect of (S)-4-(1-Hydroxyethyl)benzaldehyde lies in its combination of both hydroxy and aldehyde functionalities, allowing for versatile reactivity not present in simpler derivatives. This dual functionality makes it particularly interesting for applications in medicinal chemistry and organic synthesis .